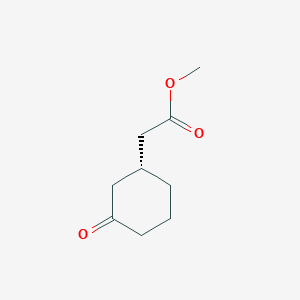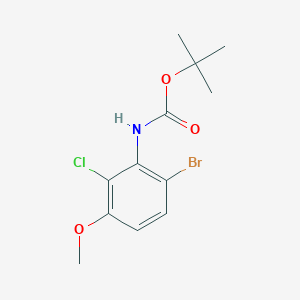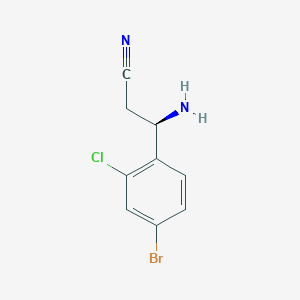
Cbz-Asp-Glu-Val-Asp-AcCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide-based compound known for its role as a caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in research related to apoptosis and inflammation due to its ability to inhibit caspase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethylketone group. The process typically starts with the protection of amino acid side chains to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques. After the peptide chain is complete, the chloromethylketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .
Industrial Production Methods
Industrial production of Z-Asp-Glu-Val-Asp-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of their activity .
Common Reagents and Conditions
Common reagents used in the reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone include bases such as triethylamine and solvents like dimethylformamide (DMF). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone are covalent adducts with target proteins, leading to the inhibition of their enzymatic activity. This is particularly relevant in the inhibition of caspases, which are crucial for apoptosis and inflammation .
Applications De Recherche Scientifique
Z-Asp-Glu-Val-Asp-chloromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of peptide synthesis and modification.
Biology: Employed in research on apoptosis and inflammation by inhibiting caspase activity.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase activity
Mécanisme D'action
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the proteolytic activity of caspases, preventing the cleavage of their substrates and thereby blocking the apoptotic signaling pathways. The compound targets multiple caspases, including caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a similar mechanism of action but different specificity and potency.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases and is used in various apoptosis studies
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its specific sequence and the presence of the chloromethylketone group, which provides high reactivity and specificity towards caspases. This makes it a valuable tool in apoptosis research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H35ClN4O13 |
|---|---|
Poids moléculaire |
671.0 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C28H35ClN4O13/c1-14(2)23(27(44)31-17(10-21(37)38)24(41)19(34)12-29)33-25(42)16(8-9-20(35)36)30-26(43)18(11-22(39)40)32-28(45)46-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,30,43)(H,31,44)(H,32,45)(H,33,42)(H,35,36)(H,37,38)(H,39,40)/t16-,17-,18-,23-/m0/s1 |
Clé InChI |
PYGMGGLXOVAWRB-ORQYLMBXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)





![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)






